3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one
Overview
Description
3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one is a heterocyclic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . This compound is characterized by a fused bicyclic structure, incorporating a fluorine atom at the 3-position and a ketone group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of a base such as triethylamine (Et3N) to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group at the 5-position can participate in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium ethoxide or sodium methoxide for cyclization reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the ketone group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6,7-dihydrocyclopenta[b]pyridin-5-one
- 6,7-Dihydrocyclopenta[b]pyridin-5-one
Uniqueness
3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro or non-substituted analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVBVGCKBPPWCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230373 | |
Record name | 3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-82-7 | |
Record name | 3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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